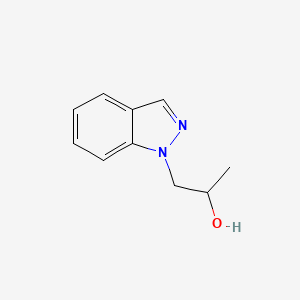

1-(1H-indazol-1-yl)propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1H-indazol-1-yl)propan-2-ol is an organic compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-indazol-1-yl)propan-2-ol can be synthesized through various methods. One common approach involves the cyclization of o-haloaryl-N-tosylhydrazones using copper (II) acetate as a catalyst . Another method includes the reductive cyclization of 2-azidobenzaldehydes and amines without the use of a catalyst or solvent . These reactions typically require specific conditions such as the presence of oxygen as the terminal oxidant and the use of dimethyl sulfoxide (DMSO) as a solvent .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper (II) acetate, is common in industrial settings to facilitate efficient cyclization reactions .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-indazol-1-yl)propan-2-ol undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: TBHP and palladium (II) catalysts.

Reduction: Sodium borohydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

1-(1H-indazol-1-yl)propan-2-ol has several scientific research applications, including:

Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activities, such as anticancer, anti-inflammatory, and antibacterial properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 1-(1H-indazol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives have been shown to inhibit enzymes such as phosphoinositide 3-kinase δ, which plays a role in cellular signaling and proliferation . The compound may also interact with other proteins and receptors, leading to various biological effects.

Comparison with Similar Compounds

1H-indazole: A parent compound with a similar bicyclic structure.

2H-indazole: Another isomer with different chemical properties.

1-(1H-indazol-1-yl)ethanol: A structurally similar compound with a shorter carbon chain.

Uniqueness: 1-(1H-indazol-1-yl)propan-2-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group on the propanol chain. This structural feature contributes to its distinct chemical reactivity and potential biological activities compared to other indazole derivatives.

Biological Activity

1-(1H-indazol-1-yl)propan-2-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features an indazole ring, which is known for its biological significance. The compound's structure can be represented as follows:

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 176.22 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . A study highlighted its effectiveness against various fungal strains, particularly Candida albicans. The minimum inhibitory concentration (MIC) was determined to be as low as 0.000256 µg/mL for certain derivatives, showcasing its potential as a potent antifungal agent .

The mechanism of action for this compound appears to involve the inhibition of key enzymes in the fungal cell wall synthesis pathway, similar to other azole derivatives. This inhibition leads to increased permeability and ultimately cell death.

Case Study 1: Antifungal Activity

In a comparative study, various derivatives of this compound were synthesized and tested against Candida species. The results demonstrated that specific modifications to the indazole structure significantly enhanced antifungal potency. For instance, compounds with additional halogen substitutions showed improved MIC values compared to the parent compound .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assay was performed using human fetal lung fibroblast (MRC-5) cells to evaluate the safety profile of this compound derivatives. The results indicated low cytotoxicity across multiple tested compounds, suggesting a favorable therapeutic index for further development .

Table 2: Summary of Biological Activities

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

1-indazol-1-ylpropan-2-ol |

InChI |

InChI=1S/C10H12N2O/c1-8(13)7-12-10-5-3-2-4-9(10)6-11-12/h2-6,8,13H,7H2,1H3 |

InChI Key |

VWIIMPQHUMCLTH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C2=CC=CC=C2C=N1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.